molecular formula C23H27NO5 B3180501 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid CAS No. 1820583-73-0

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid

Cat. No.: B3180501
CAS No.: 1820583-73-0
M. Wt: 397.5
InChI Key: SKYFRYZPXHNPOK-HNNXBMFYSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxy group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

The primary target of Fmoc-D-beta-homoserine(OtBu) is the amino acids in proteins and peptides . The compound is used in the modification of these amino acids during the process of solid-phase peptide synthesis (SPPS) .

Mode of Action

Fmoc-D-beta-homoserine(OtBu) acts as a protecting group for the amino acids during SPPS . The Fmoc group protects the amino terminus of the amino acid, while the t-butyl ester group (OtBu) protects the carboxyl group . This protection allows for the selective addition of amino acids in peptide synthesis .

Biochemical Pathways

The compound plays a crucial role in the peptide synthesis pathway . During SPPS, the Fmoc group is removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain . The t-butyl ester group is then removed under acidic conditions to reveal the carboxyl group, which can then form a peptide bond with the next amino acid .

Pharmacokinetics

The compound’s stability under various conditions is crucial for its role in spps .

Result of Action

The result of the action of Fmoc-D-beta-homoserine(OtBu) is the successful synthesis of peptides with the desired sequence of amino acids . By protecting and deprotecting the amino acids at the right stages, the compound ensures that the peptide chain grows in the correct order .

Action Environment

The action of Fmoc-D-beta-homoserine(OtBu) is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions but can be removed under basic conditions . Conversely, the t-butyl ester group is stable under basic conditions but can be removed under acidic conditions . Therefore, careful control of the pH is essential for the successful use of this compound in peptide synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound is used to introduce homoserine residues into peptides, which can influence the peptide’s structure and function. The Fmoc group is removed under basic conditions, while the t-butyl ester is removed under acidic conditions, allowing for selective deprotection during synthesis .

Cellular Effects

The effects of Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester on cells and cellular processes are primarily related to its role in peptide synthesis. By facilitating the incorporation of homoserine residues into peptides, it can influence cell signaling pathways, gene expression, and cellular metabolism. The presence of homoserine in peptides can affect their stability, folding, and interactions with other biomolecules .

Molecular Mechanism

At the molecular level, Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester exerts its effects through its interactions with enzymes and other biomolecules involved in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The t-butyl ester protects the hydroxyl group, ensuring that it remains intact until the desired point in the synthesis process. The selective removal of these protecting groups allows for precise control over the synthesis of peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester are important considerations. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that the compound retains its effectiveness in peptide synthesis, with minimal impact on cellular function .

Dosage Effects in Animal Models

The effects of Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester in animal models vary with dosage. At low doses, the compound is well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester: is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and proteases, which facilitate the formation and cleavage of peptide bonds. The compound can also influence metabolic flux and metabolite levels by altering the composition and structure of peptides .

Transport and Distribution

Within cells and tissues, Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound reaches its target sites within the cell, where it can participate in peptide synthesis. The localization and accumulation of the compound are influenced by its chemical properties and the presence of specific transporters .

Subcellular Localization

The subcellular localization of Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on peptide synthesis. The activity and function of the compound are influenced by its localization, with different effects observed in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the tert-Butoxy Group: The carboxyl group of the amino acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

    Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the final product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated synthesis equipment and continuous flow reactors to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) are employed to monitor the product’s purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid undergoes several types of chemical reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.

    Ester Hydrolysis: The tert-butoxy group can be hydrolyzed under acidic conditions to yield the free carboxylic acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Common Reagents and Conditions

    Piperidine: Used for Fmoc deprotection.

    Sulfuric Acid: Used for ester hydrolysis.

    Dicyclohexylcarbodiimide (DCC): and : Used for peptide coupling reactions.

Major Products Formed

    Free Amino Acid: Formed after Fmoc deprotection.

    Free Carboxylic Acid: Formed after ester hydrolysis.

    Peptide Chains: Formed after coupling reactions with other amino acids.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid has several scientific research applications:

    Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal.

    Bioconjugation: The compound is used in the preparation of bioconjugates for studying protein-protein interactions.

    Drug Development: It serves as a building block in the synthesis of peptide-based drugs and therapeutic agents.

    Biological Studies: Used in the synthesis of peptides for studying enzyme-substrate interactions and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tritylthio)hexanoic acid
  • 5-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamate Hydrate
  • Nepsilon-(tert-Butoxycarbonyl)-Nalpha-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine

Uniqueness

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid is unique due to its specific combination of protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are crucial.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYFRYZPXHNPOK-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820583-73-0
Record name (3S)-4-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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